4-Bromo-2-(hydroxymethyl)benzoic acid
Overview
Description
4-Bromo-2-(hydroxymethyl)benzoic acid is a useful research compound. Its molecular formula is C8H7BrO3 and its molecular weight is 231.04 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
- The crystal structures of derivatives of bromo–hydroxy–benzoic acid, including compounds similar to 4-Bromo-2-(hydroxymethyl)benzoic acid, have been studied for understanding their two-dimensional architectures formed principally by hydrogen bonds and interactions like Br⋯O and π–π interactions (Suchetan et al., 2016).
Synthesis and Biological Activity
- Synthesis processes involving this compound have been explored, particularly for creating compounds with antibacterial and antifungal properties. This includes the condensation with aromatic aldehydes to produce specific hydrazides, which are then further processed (Mehta, 2013).
Vibrational Analysis and Chemical Reactivity
- Detailed studies have been conducted on the structure and molecular parameters of similar compounds, determining various descriptors like ionization energy, hardness, electrophilicity, and more. This analysis helps in predicting the reactivity and properties of such compounds (Yadav et al., 2022).
X-ray Powder Diffraction Studies
- Research on benzoic acid derivatives, including similar bromo compounds, has been conducted to understand their crystal structures and electronic structure through X-ray powder diffraction. These studies reveal insights into intermolecular interactions and molecular electrostatic potential (Pramanik et al., 2019).
Industrial Scale-Up Processes
- This compound and its derivatives are key intermediates in the synthesis of therapeutics. Research has focused on scaling up production processes for these compounds, emphasizing cost efficiency and high yield (Zhang et al., 2022).
Halogen Bonding Influence
- Studies have explored thestrength of halogen bonds, particularly in bromobenzoic acid derivatives. This includes understanding how methoxy-substituents affect the strength of these bonds in the crystal structure, which is crucial for various applications in materials science and chemistry (Raffo et al., 2016).
Radioisotope Labeling for Medical Imaging
- The compound has been used in the synthesis of precursors for radioisotope labeling, an important aspect in medical imaging. Such uses involve complex chemical synthesis and understanding the interactions with other compounds during the labeling process (Mertens et al., 2001).
Supramolecular Chemistry
- Research into benzoic acid derivatives has been conducted to understand their potential as supramolecular tectons. This involves studying their crystal structures and how they form various networks through hydrogen bonding, which is fundamental in the field of crystal engineering and design of new materials (Kohmoto et al., 2009).
Mechanism of Action
Target of Action
It is known that benzoic acid derivatives are often used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids . This suggests that the compound may interact with palladium catalysts and aryl boronic acids in chemical reactions.
Mode of Action
It is likely that the bromine atom on the benzene ring makes the compound more reactive, allowing it to participate in various chemical reactions, such as the suzuki–miyaura cross-coupling . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming reaction, which is widely used in organic synthesis .
Biochemical Pathways
Given its potential use in the suzuki–miyaura cross-coupling reaction, it may play a role in the synthesis of various organic compounds .
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a molecular weight of 23105 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
As a potential reagent in the suzuki–miyaura cross-coupling reaction, it may contribute to the formation of new carbon–carbon bonds, leading to the synthesis of various biaryl compounds .
Properties
IUPAC Name |
4-bromo-2-(hydroxymethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-3,10H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXAGQITFDILGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90633886 | |
Record name | 4-Bromo-2-(hydroxymethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90633886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
670256-21-0 | |
Record name | 4-Bromo-2-(hydroxymethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90633886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.